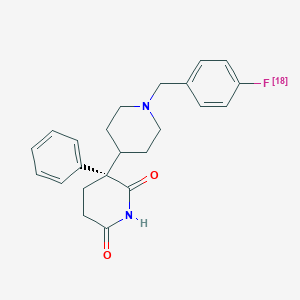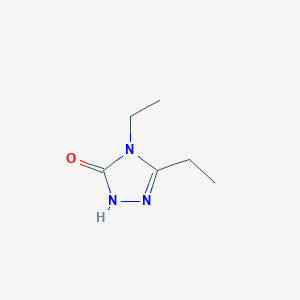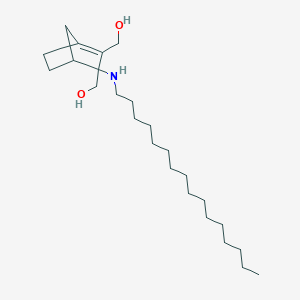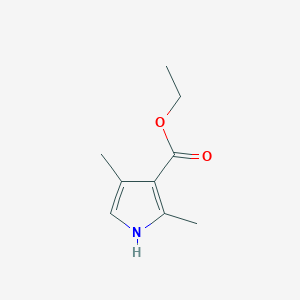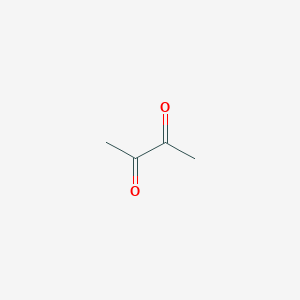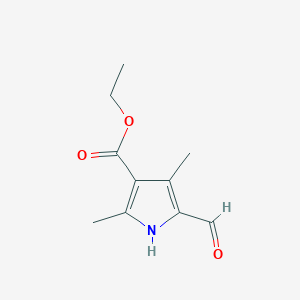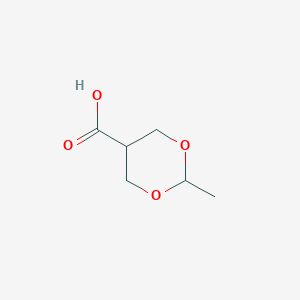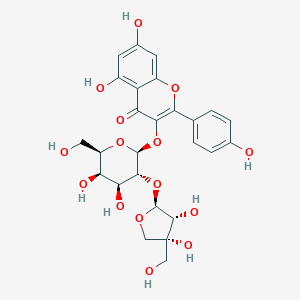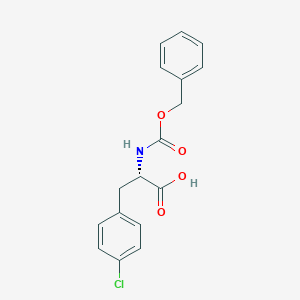
5-Brom-4-chlor-3-indolylbutyrat
Übersicht
Beschreibung
5-Bromo-4-chloro-3-indolyl butyrate is a chemical compound with the molecular formula C12H11BrClNO2 and a molecular weight of 316.58 g/mol . It is commonly used as a substrate in biochemical assays, particularly for the detection of esterases and lipases. This compound is known for its role in producing a colorimetric response, making it valuable in various scientific research applications.
Wissenschaftliche Forschungsanwendungen
5-Bromo-4-chloro-3-indolyl butyrate is widely used in scientific research due to its ability to act as a chromogenic substrate. Some of its applications include:
Enzymology: Used to detect esterase and lipase activity in various assays.
Histochemistry: Employed in staining techniques to visualize enzyme activity in tissue samples.
Bacteriology: Utilized to identify bacterial colonies expressing specific enzymes.
Drug Discovery: Aids in the screening of potential drug candidates by monitoring enzyme inhibition or activation.
Wirkmechanismus
Target of Action
The primary target of 5-Bromo-4-chloro-3-indolyl butyrate is carboxyl esterase , an enzyme that plays a crucial role in the hydrolysis of ester bonds . This compound is commonly utilized as a substrate in assays for the detection of esterases .
Mode of Action
5-Bromo-4-chloro-3-indolyl butyrate interacts with its target, carboxyl esterase, through a process known as hydrolysis . This interaction results in the cleavage of the ester bond in the compound, leading to the formation of 5-bromo-4-chloro-3-hydroxy-1H-indole .
Biochemical Pathways
The hydrolysis of 5-Bromo-4-chloro-3-indolyl butyrate by carboxyl esterase is a key step in the biochemical pathway of this compound. The product of this reaction, 5-bromo-4-chloro-3-hydroxy-1H-indole, immediately dimerises to give an intensely blue product . This color change is often used in assays to detect the activity of esterases .
Pharmacokinetics
It is known that the compound is soluble in acetone , which may influence its bioavailability.
Result of Action
The action of 5-Bromo-4-chloro-3-indolyl butyrate results in the production of a blue precipitate . This is a direct result of the hydrolysis of the compound by carboxyl esterase and the subsequent dimerisation of the hydrolysis product . This color change is often used as a visual indicator of esterase activity in various research fields, including enzymology and drug discovery .
Action Environment
The action, efficacy, and stability of 5-Bromo-4-chloro-3-indolyl butyrate can be influenced by various environmental factors. For instance, the compound should be stored under inert gas and protected from light to maintain its stability . Furthermore, the compound’s solubility in different solvents can affect its bioavailability and thus its efficacy .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-4-chloro-3-indolyl butyrate typically involves the esterification of 5-Bromo-4-chloro-3-indolyl with butyric acid. The reaction is carried out under acidic conditions, often using a catalyst such as sulfuric acid to facilitate the esterification process . The reaction mixture is then purified through recrystallization to obtain the final product with high purity.
Industrial Production Methods
Industrial production of 5-Bromo-4-chloro-3-indolyl butyrate follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the efficiency of the esterification process, and advanced purification techniques are employed to achieve the desired purity levels .
Analyse Chemischer Reaktionen
Types of Reactions
5-Bromo-4-chloro-3-indolyl butyrate undergoes various chemical reactions, including:
Oxidation: The indole ring can undergo oxidation reactions, leading to the formation of various oxidized products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Substitution: Nucleophiles such as amines or thiols are used in substitution reactions, often in the presence of a catalyst.
Major Products
Hydrolysis: 5-Bromo-4-chloro-3-indolyl and butyric acid.
Oxidation: Various oxidized derivatives of the indole ring.
Substitution: Substituted indole derivatives with different functional groups.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 5-Bromo-4-chloro-3-indolyl phosphate
- 5-Bromo-4-chloro-3-indolyl octanoate
- 5-Bromo-4-chloro-3-indolyl-β-D-galactopyranoside
Uniqueness
5-Bromo-4-chloro-3-indolyl butyrate is unique due to its specific ester linkage, which makes it particularly suitable for detecting esterase and lipase activity. Its ability to produce a distinct colorimetric response upon hydrolysis sets it apart from other similar compounds, making it a valuable tool in various biochemical assays.
Eigenschaften
IUPAC Name |
(5-bromo-4-chloro-1H-indol-3-yl) butanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11BrClNO2/c1-2-3-10(16)17-9-6-15-8-5-4-7(13)12(14)11(8)9/h4-6,15H,2-3H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKTKOBRRRRODGL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)OC1=CNC2=C1C(=C(C=C2)Br)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11BrClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00350895 | |
| Record name | 5-Bromo-4-chloro-3-indolyl butyrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00350895 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
316.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
129541-43-1 | |
| Record name | 5-Bromo-4-chloro-3-indolyl butyrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00350895 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-Bromo-4-chloro-(1H-indol-3-yl) butanoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


